molecular formula C22H14N4O4 B250354 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione

Numéro de catalogue: B250354
Poids moléculaire: 398.4 g/mol
Clé InChI: QKTQPQWIXSTPRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to exhibit potent anti-inflammatory and anti-cancer properties. In

Mécanisme D'action

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione exerts its pharmacological effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and apoptosis. This compound inhibits the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downstream effects. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione in lab experiments is its potent pharmacological effects. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties at low concentrations. In addition, this compound is a small molecule inhibitor that can be easily synthesized and purified. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic applications.

Orientations Futures

There are several future directions for the research on 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione. One potential direction is the development of this compound analogs with improved pharmacological properties. Another potential direction is the study of this compound in combination with other drugs for the treatment of various diseases. In addition, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of this compound as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis is an area of active research.

Méthodes De Synthèse

The synthesis of 3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione involves the reaction of 2,4-diaminoquinazoline with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.

Applications De Recherche Scientifique

3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has been studied in various cancer types including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Formule moléculaire

C22H14N4O4

Poids moléculaire

398.4 g/mol

Nom IUPAC

3-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H14N4O4/c27-19-15-5-1-3-7-17(15)23-21(29)25(19)13-9-11-14(12-10-13)26-20(28)16-6-2-4-8-18(16)24-22(26)30/h1-12H,(H,23,29)(H,24,30)

Clé InChI

QKTQPQWIXSTPRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=O

SMILES canonique

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.